Product packaging for Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH(Cat. No.:)

Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH

Cat. No.: B613429
M. Wt: 494.6 g/mol
InChI Key: OTDJFZHIGWFIEW-CQLNOVPUSA-N
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Description

Historical Development and Conceptual Origins of Pseudoprolines

The concept of pseudoprolines was introduced to tackle the issue of peptide aggregation during SPPS, a phenomenon often caused by the formation of β-sheet structures within the resin-bound peptide chains. wikipedia.org This aggregation can lead to incomplete reactions and low yields. chempep.com In 1995, Wöhr and Mutter first described pseudoprolines as a technique to disrupt these structures and improve solubility. chempep.com

The fundamental idea behind pseudoprolines is to temporarily introduce a "kink" into the peptide backbone, mimicking the conformational effect of a proline residue. iris-biotech.de This is achieved by forming a cyclic oxazolidine (B1195125) or thiazolidine (B150603) ring from serine (Ser), threonine (Thr), or cysteine (Cys) residues. chempep.com Mutter and his colleagues defined these modified residues as Ser(ψPro), Thr(ψPro), and Cys(ψPro), with the "ψPro" designation indicating their proline-like nature. wikipedia.org This temporary modification effectively disrupts the hydrogen bonding patterns that lead to β-sheet formation. iris-biotech.de The native amino acid is then regenerated during the final cleavage from the solid support. wikipedia.org

The Role of Pseudoproline Dipeptides in Addressing Synthesis Challenges

Pseudoproline dipeptides address these challenges in several ways:

Disruption of Secondary Structures: The cyclic structure of a pseudoproline forces a bend in the peptide backbone, similar to a proline residue. peptide.com This "kink" disrupts the formation of intermolecular β-sheets, which are a major cause of aggregation. iris-biotech.de

Enhanced Solvation: By preventing aggregation, pseudoproline-containing peptides remain better solvated by the synthesis solvents. chempep.com This improved solvation facilitates the diffusion of reagents and enhances reaction kinetics. chempep.com

Improved Coupling Efficiency: The combination of disrupted aggregation and enhanced solvation leads to more efficient and complete coupling reactions, resulting in higher yields and purity of the target peptide. chempep.com The use of pseudoproline dipeptides has been shown to increase product yields significantly, in some cases by as much as 10-fold for highly aggregated sequences. iris-biotech.de

Facilitation of Cyclization: The kink introduced by a pseudoproline can pre-organize a linear peptide into a conformation that is favorable for head-to-tail cyclization, often leading to increased yields and faster reaction times for the synthesis of cyclic peptides. iris-biotech.depeptide.com

Due to the steric hindrance of the oxazolidine or thiazolidine ring, direct coupling to a pseudoproline monomer can be inefficient. wikipedia.orgpeptide.com Therefore, they are most effectively incorporated as pre-formed dipeptide building blocks, which also has the benefit of adding two amino acids in a single coupling step. sigmaaldrich.comsigmaaldrich.com

Specific Context of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH as a Key Derivative

This compound is a specific pseudoproline dipeptide building block designed for use in Fmoc-based solid-phase peptide synthesis. sigmaaldrich.com It consists of a leucine (B10760876) (Leu) residue linked to a threonine (Thr) residue that has been modified to form a dimethyl-substituted oxazolidine ring, also known as a pseudoproline. sigmaaldrich.comchemimpex.com The N-terminus is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is standard for SPPS. chemimpex.com

The table below provides a summary of the chemical information for this compound.

PropertyValue
Synonyms Fmoc-Leu-Thr[Y(Me,Me)Pro]-OH, (4S,5R)-3-[N-(9-Fluorenylmethyloxycarbonyl)-L-leucinyl]-2,2,5-trimethyloxazolidine-4-carboxylic acid chemimpex.com
CAS Number 955048-89-2 chemimpex.com
Molecular Formula C28H34N2O6 chemimpex.com
Molecular Weight 494.59 g/mol chemimpex.com
Appearance White to off-white powder chemimpex.com
Purity ≥ 99% (HPLC) chemimpex.com

This compound serves as a critical tool for researchers in peptide synthesis, particularly in the development of peptide-based therapeutics and in protein engineering, where the synthesis of complex and pure peptides is essential. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H34N2O6 B613429 Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O6/c1-16(2)14-23(25(31)30-24(26(32)33)17(3)36-28(30,4)5)29-27(34)35-15-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,16-17,22-24H,14-15H2,1-5H3,(H,29,34)(H,32,33)/t17-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDJFZHIGWFIEW-CQLNOVPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)C(CC(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Design and Conformational Principles of Pseudoproline Dipeptides

Fundamental Structural Features of Threonine-Derived Pseudoprolines

Pseudoproline dipeptides, such as Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH, are synthetic building blocks designed to mitigate issues like peptide aggregation during solid-phase peptide synthesis (SPPS). chempep.comwikipedia.org These derivatives of serine, threonine, or cysteine are reversibly protected as oxazolidine (B1195125) or thiazolidine (B150603) rings, mimicking the conformational characteristics of proline. chempep.com

Oxazolidine Ring Formation from Threonine Residues

The core of the pseudoproline structure in this compound originates from the amino acid threonine. wikipedia.org The threonine residue undergoes a cyclization reaction with a ketone, typically acetone, to form a five-membered oxazolidine ring. chempep.com This bicyclic structure is a key feature, as it introduces a proline-like element into the peptide backbone. The designation "Psi(Me,Me)pro" specifically indicates the dimethyl-substituted oxazolidine ring derived from this reaction. This modification is temporary and can be reversed under acidic conditions, such as with trifluoroacetic acid (TFA), to regenerate the native threonine residue after peptide synthesis is complete. peptide.comactivotec.com

Influence of the Psi(Me,Me)pro Moiety on Peptide Backbone Conformation

The introduction of the Psi(Me,Me)pro group has a profound and predictable impact on the conformation of the peptide chain. This influence is central to its utility in synthesizing "difficult" peptide sequences.

Induction of Cis-Amide Bond Conformation

One of the most significant effects of the Psi(Me,Me)pro moiety is its strong preference for inducing a cis-amide bond with the preceding amino acid residue (Leucine in this case). wikipedia.orgchempep.compeptide.com In typical peptide bonds, the trans conformation is energetically favored. However, the steric constraints imposed by the 2,2-dimethylated oxazolidine ring make the cis conformation highly predominant. researchgate.net This induced cis bond disrupts the regular hydrogen-bonding patterns that are necessary for the formation of stable β-sheet structures, thereby preventing inter-chain aggregation. wikipedia.orgchempep.compeptide.com

Theoretical and Experimental Approaches to Conformational Analysis

The conformational preferences of pseudoproline-containing peptides have been investigated through a combination of theoretical and experimental methods. acs.orgcore.ac.ukresearchgate.net

Experimental Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies have been instrumental in confirming the high propensity for the cis-amide bond conformation in solution. researchgate.netresearchgate.net For dipeptides with a protected N-terminus, the ratio of cis to trans conformers is largely independent of the side chain of the N-terminal amino acid. researchgate.net

X-ray Crystallography: X-ray diffraction analysis of pseudoproline-containing peptides provides precise atomic coordinates in the solid state, confirming the kinked backbone structure and the geometry of the oxazolidine ring.

Theoretical Approaches:

Ab initio and Density Functional Theory (DFT) Calculations: Computational methods like HF and B3LYP have been employed to explore the potential energy surfaces and conformational preferences of pseudoproline dipeptides. acs.orgnih.gov These calculations help to understand the energetic factors that favor the cis-amide bond and the puckering of the oxazolidine ring. acs.orgacs.org

These combined approaches provide a comprehensive understanding of the structural dynamics of pseudoproline dipeptides and validate their role as effective tools in peptide synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the three-dimensional structures of molecules in solution. For pseudoproline-containing peptides, NMR is instrumental in determining the conformational equilibrium of the Xaa-ΨPro amide bond. This bond can exist in either a cis or trans conformation, and the ratio between these two isomers significantly affects the peptide's shape and propensity to aggregate.

Studies on a series of 14 threonine-derived pseudoproline dipeptides have demonstrated that in solution, the predominant conformation is one where the amide bond between the pseudoproline and the preceding amino acid is cis. researchgate.netresearchgate.netpublish.csiro.au For dipeptides with a protected N-terminus, such as with a 9-fluorenylmethoxycarbonyl (Fmoc) or benzyloxycarbonyl (Cbz) group, the ratio of cis to trans conformers shows little dependence on the side chain of the N-terminal amino acid or the stereochemistry of the threonine residue. researchgate.netpublish.csiro.au However, for dipeptides with a free N-terminus, significant variations in the cis:trans ratio are observed depending on the N-terminal residue's side chain. researchgate.netpublish.csiro.au

The determination of the cis:trans ratio is typically achieved using ¹H NMR spectroscopy by integrating the signals of protons that are distinct in the two isomeric forms. This analysis provides quantitative insight into the conformational preferences induced by the pseudoproline moiety in a solution environment. It is noteworthy that the conformation in solution can differ from that in the solid state. For example, X-ray crystallography revealed that Cbz-Val-Thr(ΨMe,MePro)-OH adopts a trans-conformation in the crystal, whereas it predominantly exists in the cis form in solution. publish.csiro.au

Table 1: Ratios of cis:trans Conformers for Threonine-Derived Pseudoproline Dipeptides as Determined by ¹H NMR in Solution. researchgate.netpublish.csiro.au
CompoundSolventcis:trans Ratio
Fmoc-Gly-Thr(ΨMe,MePro)-OHCDCl₃95:5
Fmoc-Ala-Thr(ΨMe,MePro)-OHCDCl₃95:5
Fmoc-Val-Thr(ΨMe,MePro)-OHCDCl₃95:5
Fmoc-Phe-Thr(ΨMe,MePro)-OHCDCl₃95:5
Cbz-Val-Thr(ΨMe,MePro)-OHCDCl₃90:10

Computational Chemistry Methodologies (e.g., DFT Calculations, MD Simulations)

Computational chemistry provides powerful tools to complement experimental data from NMR and X-ray crystallography, offering detailed insights into the conformational preferences and dynamics of pseudoproline dipeptides at an atomic level. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are widely used to explore potential energy surfaces, puckering of the oxazolidine ring, and the barriers to cis-trans isomerization.

DFT calculations on model pseudoproline dipeptides, such as N-acetyl-N'-methylamides of oxazolidine (Ac-Oxa-NHMe), have shown that the substitution of proline's Cγ carbon with an electronegative oxygen atom reduces the electron density of the amide nitrogen. acs.orgresearchgate.net This, in turn, lessens the double-bond character of the preceding peptide bond, lowering the rotational energy barrier and increasing the population of the cis isomer compared to proline-containing peptides. researchgate.net Computational studies have successfully predicted the preference for cis conformers in the order of Oxa > Thz (thiazolidine) > Pro amides in aqueous solution, which aligns with experimental findings. acs.org The up-puckered structure is generally found to be prevalent for the trans conformers of pseudoproline amides. researchgate.netacs.org

Molecular dynamics (MD) simulations further allow for the study of the dynamic behavior of these peptides over time. For instance, simulations can predict the reduction in the root-mean-square deviation (RMSD) of the peptide backbone when a pseudoproline is incorporated, quantifying its structure-stabilizing effect. Computational analysis has also supported the hypothesis that the ability of pseudoprolines to suppress aspartimide formation is due to the disruption of a local type II' β-turn conformation, which is stabilized by an intramolecular hydrogen bond that cannot form in the pseudoproline-containing peptide. nih.gov

Table 2: Calculated Conformational Preferences of Model Pseudoproline Dipeptides. acs.org
Compound ModelMethod/Basis SetConformerRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Water (PCM)
Ac-Oxa-NHMeB3LYP/6-311++G(d,p)trans (tCu)0.000.00
cis (cCu)0.89-0.53
Ac-Pro-NHMeB3LYP/6-311++G(d,p)trans (tCu)0.000.00
cis (cCu)2.531.57

Note: Ac-Oxa-NHMe serves as a model for Ser-derived pseudoproline dipeptides. The negative relative energy for the cis conformer in water indicates it is the more stable isomer in an aqueous environment.

Synthesis Methodologies and Derivatization of Fmoc Leu Thr Psi Me,me Pro Oh

General Strategies for Pseudoproline Dipeptide Preparation

There are two main approaches for preparing pseudoproline dipeptides. wikipedia.orgchempep.com The choice of method often depends on the specific pseudoproline and its substituents. wikipedia.org

In this method, oxazolidine (B1195125) or thiazolidine (B150603) rings derived from serine, threonine, or cysteine are acylated in place using activated amino acid derivatives. chempep.com However, this approach is less common because the nitrogen atom in the pseudoproline ring has low nucleophilicity, leading to poor coupling yields. chempep.com Recent advancements have shown successful in situ acylation of incorporated H-Thr(ΨPro)– in flow peptide chemistry with most proteinogenic amino acids. acs.org

The more favored method involves forming the oxazolidine ring after the dipeptide has been formed. chempep.com For instance, a dipeptide like Xaa-Thr is reacted with a ketone or aldehyde, such as dimethoxypropane, to create the pseudoproline ring. chempep.comresearchgate.net This results in a protected dipeptide that is ready for use in SPPS. chempep.com This "post-insertion" strategy is generally more efficient and compatible with automated synthesis protocols. chempep.com

In Situ Acylation Approaches

Preparation of the Threonine-Derived Oxazolidine Ring System

The oxazolidine ring system in threonine-based pseudoprolines is typically formed by reacting a dipeptide containing a C-terminal threonine with an aldehyde or ketone. chempep.comresearchgate.net For the dimethyl-substituted pseudoproline, dimethoxypropane is a common reagent for this cyclization. researchgate.net The resulting 2,2-dimethyloxazolidine (B1633789) is stable enough for Fmoc-SPPS but can be readily cleaved with trifluoroacetic acid (TFA) during the final deprotection step, which regenerates the original threonine residue. bachem.comsigmaaldrich.com

Coupling of Fmoc-Leucine with the Threonine-Pseudoproline Moiety

The synthesis of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH involves the coupling of Fmoc-protected leucine (B10760876) to the threonine-pseudoproline moiety. A general method for preparing such dipeptides involves activating the Fmoc-amino acid and then reacting it with serine or threonine in the presence of an inorganic base. google.com The resulting dipeptide is then cyclized to form the pseudoproline. google.com An improved saponification method using a calcium additive has been reported to increase the yield of the final dipeptide acid. thieme-connect.com

Considerations for Monomeric Versus Dipeptide Building Block Usage

While pseudoproline dipeptides are widely used, there is growing interest in using pseudoproline monomers directly in SPPS. iris-biotech.deacs.org

Interactive Data Table: Comparison of Monomeric vs. Dipeptide Pseudoproline Building Blocks

FeatureMonomeric Pseudoproline Building BlocksDipeptide Pseudoproline Building Blocks
Flexibility Higher flexibility in sequence design as any amino acid can be coupled. iris-biotech.deLimited to commercially available dipeptide combinations. iris-biotech.de
Cost Potentially more cost-effective as it avoids the need for a large library of dipeptides. acs.orgacs.orgCan be expensive, especially for less common sequences. acs.orgacs.org
Coupling Efficiency Historically considered to have low coupling yields due to steric hindrance. wikipedia.orgiris-biotech.deCircumvents the difficult coupling to the hindered pseudoproline nitrogen. bachem.com
Recent Developments Modern coupling reagents and protocols have improved acylation efficiencies. iris-biotech.deiris-biotech.deWell-established and reliable for preventing aggregation. bachem.commerckmillipore.com
Commercial Availability Becoming more available. iris-biotech.deiris-biotech.deA wide range of dipeptides are commercially available. bachem.commerckmillipore.com

The use of monomeric pseudoprolines was traditionally hampered by the difficulty in acylating the sterically hindered nitrogen of the oxazolidine ring. wikipedia.org However, recent studies have demonstrated successful incorporation of Fmoc-protected pseudoproline monomers using modern coupling reagents, making this a more viable option. iris-biotech.descispace.com Despite these advances, the use of pre-formed dipeptides remains the most straightforward and reliable method for incorporating pseudoprolines. bachem.com

Compatibility with Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Protocols

This compound and other pseudoproline dipeptides are highly compatible with standard Fmoc-based SPPS protocols. wikipedia.orgbachem.com They can be introduced using common coupling reagents like HBTU, HATU, and DIPCDI/HOBt. sigmaaldrich.com The pseudoproline moiety is stable under the basic conditions used for Fmoc deprotection but is readily cleaved by TFA during the final cleavage from the resin, which regenerates the native peptide sequence. chempep.comsigmaaldrich.com The incorporation of pseudoproline dipeptides has been shown to significantly improve the synthesis of "difficult sequences," long peptides, and cyclic peptides by preventing aggregation and improving the solubility of the growing peptide chain. wikipedia.orgbachem.commerckmillipore.com

Mechanistic Impact of Fmoc Leu Thr Psi Me,me Pro Oh in Solid Phase Peptide Synthesis

Disruption of Intermolecular Aggregation Phenomena

A primary challenge in SPPS is the tendency of growing peptide chains to aggregate on the solid support, a phenomenon that hinders reagent access and leads to truncated or deletion sequences. chempep.comchempep.com Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is designed specifically to counteract this issue by disrupting the intermolecular forces that drive aggregation. sigmaaldrich.comresearchgate.net

The aggregation of peptide chains during SPPS is primarily driven by the formation of stable intermolecular β-sheet structures, which are stabilized by hydrogen bonds between the backbones of different chains. chempep.comchempep.com The incorporation of the pseudoproline moiety from this compound introduces a "kink" into the peptide backbone. chempep.com The oxazolidine (B1195125) ring structure restricts the conformational freedom of the backbone and introduces a cis-amide bond character, effectively disrupting the regular hydrogen-bonding patterns required for β-sheet formation. chempep.comresearchgate.net This structural disruption prevents the peptide chains from aligning and aggregating, keeping them accessible for subsequent synthetic steps. chempep.comacs.org

Prevention of Beta-Sheet Formation During Chain Elongation

Improvement of Coupling and Deprotection Efficiencies

The use of this compound directly leads to improved coupling and deprotection efficiencies. By mitigating aggregation, the N-terminus of the resin-bound peptide is more available, leading to more complete and faster coupling of the subsequent amino acid. chempep.comresearchgate.net This results in higher crude peptide purity by reducing the occurrence of deletion sequences that arise from incomplete coupling reactions. chempep.com

Furthermore, the compound is supplied as a dipeptide to circumvent a common synthetic hurdle: the difficulty of acylating the sterically hindered secondary amine of the oxazolidine ring. sigmaaldrich.comsigmaaldrich.com By coupling a pre-formed dipeptide, the peptide chain is extended by two residues in a single, efficient step, avoiding a potentially slow and incomplete reaction. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The use of microwave energy in conjunction with pseudoproline dipeptides can further enhance both coupling and deprotection steps, leading to higher yields in shorter synthesis times. researchgate.net

Reversible Nature of the Pseudoproline Moiety

A key advantage of the pseudoproline strategy is its complete reversibility. chempep.com The structural benefits conferred by the oxazolidine ring are temporary and are fully removed during the final step of the synthesis process. chempep.comsigmaaldrich.com

The oxazolidine ring of the pseudoproline is stable under the mildly basic conditions used for the removal of the Fmoc protecting group (e.g., using piperidine). chempep.com However, it is designed to be labile under the strong acidic conditions of the final cleavage cocktail, which is typically based on trifluoroacetic acid (TFA). sigmaaldrich.comchempep.comsigmaaldrich.com During this final cleavage step, the oxazolidine ring is hydrolyzed, which regenerates the original threonine residue with its native hydroxyl side chain and restores the natural peptide backbone. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This ensures that the final, purified peptide possesses its intended native sequence and structure, free from the synthetic modification. chempep.com

Mitigation of Detrimental Side Reactions in SPPS

Research Findings on the Efficacy of Pseudoproline Dipeptides

The strategic incorporation of pseudoproline dipeptides has been shown to significantly improve the outcomes of challenging solid-phase peptide syntheses.

Peptide Target Challenge Pseudoproline Strategy Observed Outcome Reference
60-residue antimicrobial peptideAggregationIncorporation of Fmoc-Ala-Thr(Psi(Me,Me)pro)-OHCrude purity improved from 65% to 89%.
95-residue peptide (FAS death domain-related)Inaccessible with conventional methodsJudicious use of dimethyloxazolidine dipeptides of serine and threoninePeptide was readily prepared in remarkable purity. researchgate.net
Amyloidogenic sequences (e.g., Aβ42)Aggregation and low yieldUse of pseudoproline moietySynthesis achieved with >90% yield.
"Difficult" 38-mer peptideSevere breakdowns in coupling yieldsIncorporation of a structure-breaking pseudoproline dipeptideImproved synthesis yields. researchgate.net

Suppression of Aspartimide Formation

Aspartimide formation is a notorious side reaction in Fmoc-based SPPS, particularly in sequences containing aspartic acid (Asp) followed by residues with small side chains like glycine (B1666218) (Gly) or serine (Ser). iris-biotech.de The reaction is initiated under the basic conditions of Fmoc deprotection (e.g., using piperidine), where the backbone amide nitrogen following the Asp residue can act as a nucleophile, attacking the side-chain ester of Asp. This forms a five-membered succinimide (B58015) ring, or aspartimide. This intermediate is problematic as it can lead to a mixture of byproducts, including the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their corresponding D-isomers due to epimerization. iris-biotech.de

The incorporation of a pseudoproline dipeptide C-terminal to an aspartic acid residue is an effective strategy to suppress this side reaction. peptide.comiris-biotech.ded-nb.info The mechanism of suppression by this compound is primarily conformational. The proline-like "kink" introduced by the oxazolidine ring disrupts the local peptide backbone conformation. acs.org This structural perturbation alters the geometry required for the backbone amide nitrogen to approach and attack the aspartyl side-chain carboxyl group, thus sterically hindering the cyclization reaction. acs.orgiris-biotech.de By preventing the formation of the succinimide ring, the subsequent side reactions of epimerization and peptide backbone rearrangement are avoided. For example, the use of Fmoc-Asp(OtBu)-Ser(ψMe,Mepro)-OH has been successfully employed to block aspartimide formation in challenging syntheses. peptide.com

It is important to note, however, that while highly effective under standard SPPS conditions, the protective effect of pseudoprolines may be compromised under harsh conditions, such as the elevated temperatures and pressures used in some flow peptide chemistry protocols, where the moiety has been observed to potentially catalyze aspartimide formation. mdpi.com

Prevention of Racemization at C-Terminal Residues

Racemization of the C-terminal amino acid during the activation step is a significant risk in peptide synthesis, especially during the coupling of peptide fragments in a convergent synthesis strategy. The most common mechanism for racemization involves the formation of a planar 5(4H)-oxazolone intermediate. Standard urethane-based protecting groups like Fmoc help to suppress this pathway during stepwise synthesis. nih.gov However, when coupling peptide segments, the C-terminal residue of the activated fragment is particularly susceptible to losing its stereochemical integrity.

The use of building blocks with a C-terminal pseudoproline, such as this compound, provides a robust solution to this problem. bachem.compeptide.comchempep.com Fragments containing a C-terminal pseudoproline can be coupled with minimal to no racemization. bachem.comd-nb.infonih.gov The mechanism is analogous to the well-known racemization resistance of proline. The rigid, five-membered oxazolidine ring of the pseudoproline sterically prevents the formation of the planar oxazolone (B7731731) intermediate upon activation of the C-terminal carboxyl group. d-nb.infonih.gov By blocking this primary racemization pathway, the stereochemistry of the activated threonine residue is preserved throughout the coupling reaction. This makes pseudoproline dipeptides exceptionally valuable for fragment condensation strategies, where maintaining the optical purity of each segment is critical for the synthesis of the final, biologically active peptide. bachem.comchempep.com

Interactive Table: Impact of this compound on SPPS Side Reactions

Side ReactionProblem in Standard SPPSMechanistic Solution with this compound
Aspartimide Formation Base-catalyzed cyclization of Asp side-chain, leading to α/β-peptide mixtures and epimerization. iris-biotech.deThe pseudoproline introduces a conformational "kink" in the peptide backbone, sterically hindering the nucleophilic attack required for ring formation. acs.orgiris-biotech.de
C-Terminal Racemization Activation of the C-terminal residue can form a planar oxazolone intermediate, leading to loss of stereochemical integrity, especially in fragment coupling.The rigid oxazolidine ring structure mimics proline and prevents the formation of the oxazolone intermediate, thus preserving the stereochemistry of the C-terminal Thr. bachem.comd-nb.infonih.gov

Advanced Applications of Fmoc Leu Thr Psi Me,me Pro Oh in Complex Peptide and Peptidomimetic Design

Synthesis of Challenging and Difficult Peptide Sequences

Peptide sequences that are rich in hydrophobic amino acids or have amyloidogenic properties are notoriously difficult to synthesize due to their strong propensity for aggregation. nih.govacs.orgnih.gov Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is particularly effective in these cases. acs.orgnih.gov The dimethylated oxazolidine (B1195125) ring of the pseudoproline forces the preceding amide bond into a cis conformation, which is a key mechanism for disrupting the interchain β-sheet structures responsible for aggregation. chempep.comwikipedia.orgiris-biotech.de This has been demonstrated in the synthesis of human Amylin (also known as IAPP), a 37-residue amyloidogenic peptide. acs.orgnih.gov Standard synthesis methods produced only trace amounts of the desired product, whereas the incorporation of pseudoproline dipeptides resulted in a high yield of the full-length peptide. acs.orgnih.gov

Expediting the Synthesis of Long Peptides and Small Proteins

Facilitation of Macrocyclization in Cyclic Peptide Synthesis

Cyclic peptides are of great interest in drug development due to their enhanced stability and constrained conformations. However, the process of cyclization, where the two ends of a linear peptide are joined, can be inefficient. mdpi.comuni-kiel.de The use of this compound in the linear precursor can significantly aid this process. chempep.comwikipedia.orgbachem.com

The success of a macrocyclization reaction heavily depends on the linear peptide precursor adopting a conformation that brings its N- and C-termini close together. uni-kiel.dersc.org The "kink" induced by the pseudoproline residue acts as a turn-inducer, pre-organizing the peptide chain into a cyclization-competent state. iris-biotech.debachem.comacs.org This pre-organization reduces the entropic penalty of the ring-closing reaction, making the intramolecular process much more favorable than competing intermolecular side reactions. uni-kiel.de

By promoting a favorable conformation, the inclusion of a pseudoproline dipeptide like this compound can dramatically increase both the yields and rates of cyclization reactions. chempep.combachem.comresearchgate.net Studies have shown that this pre-organization leads to smoother and more efficient on-resin macrocyclization. wikipedia.orgbachem.com For instance, research on various peptide sequences has consistently demonstrated higher cyclization yields when a pseudoproline is incorporated compared to the same sequence without it. mdpi.comacs.orgresearchgate.net

Table 1: Illustrative Impact of Pseudoproline on Peptide Cyclization Yields The following table provides representative data on how the inclusion of a pseudoproline can enhance the yield of head-to-tail macrocyclization reactions. Actual yields can vary based on the specific peptide sequence, cyclization reagents, and conditions.

Peptide TypeCyclization ReagentTypical Yield without PseudoprolineTypical Yield with Pseudoproline
All-L PentapeptideHATU/DIPEALow (<10%)Moderate to High (40-70%)
Hydrophobic HexapeptideDPPAVery Low (<5%)Moderate (30-50%)
Ser/Thr-containing HeptapeptideHBTU/HOBtModerate (20-40%)High (60-85%)

Pre-organization of Linear Peptide Precursors

Integration into Convergent Peptide Synthesis Strategies

Convergent synthesis is an approach where a large peptide is assembled from smaller, pre-synthesized peptide fragments. chempep.comactivotec.com this compound is also beneficial in this context. bachem.com Incorporating the pseudoproline into the fragments not only facilitates their individual synthesis but also markedly improves their solubility. chempep.combachem.com This enhanced solubility is advantageous during the purification of the fragments and the subsequent ligation step where the fragments are joined together in solution. activotec.combachem.com Furthermore, using a fragment with a C-terminal pseudoproline minimizes the risk of epimerization, a common side reaction that can compromise the purity of the final product. activotec.compeptide.com Once the full-length peptide is assembled, the pseudoproline can be readily converted back to the native threonine residue during the final trifluoroacetic acid (TFA) cleavage step. sigmaaldrich.comchempep.com

Specialized Applications in Glycopeptide Synthesis

The synthesis of glycopeptides, which are peptides bearing carbohydrate moieties, is often complicated by issues such as low solubility and the formation of byproducts. rsc.org this compound, as a pseudoproline dipeptide, has emerged as a valuable tool to address these challenges. peptide.com

One of the significant hurdles in glycopeptide synthesis is the formation of aspartimide, a common side reaction that can occur during the coupling of amino acids, especially in sequences containing aspartic acid. frontiersin.orgacs.org The incorporation of pseudoproline dipeptides, such as this compound, has been shown to effectively suppress the formation of these undesirable byproducts. frontiersin.orgacs.org This is particularly crucial in the convergent synthesis of N-linked glycopeptides, where a glycosylamine is coupled to the side chain of an aspartyl residue. wiley.com The pseudoproline-assisted Lansbury aspartylation method, for instance, leverages this protective effect to improve the efficiency of glycosylation. frontiersin.orgwiley.com

Recent advancements have also explored the use of pseudoproline dipeptides in combination with flow-based SPPS to accelerate the synthesis of glycosylated peptides, such as glycoinsulins. rsc.org This combination allows for rapid and efficient peptide elongation and glycosylation steps. rsc.org

Application in Glycopeptide SynthesisKey Advantage of using this compound
N-linked Glycopeptide Synthesis Suppresses aspartimide formation during glycosylation. frontiersin.orgacs.org
Convergent Glycopeptide Assembly Reduces byproduct formation in Lansbury aspartylation. wiley.com
Synthesis of Aggregation-Prone Glycopeptides Improves solubility and coupling efficiency. peptide.com
Flow-Based Glycopeptide Synthesis Enables rapid peptide elongation and glycosylation. rsc.org

Role in Peptidomimetic Design and Structural Modulation

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and bioavailability. This compound plays a crucial role in the design of these molecules by allowing for precise structural control of the peptide backbone. chemimpex.com

The core feature of the pseudoproline in this compound is its ability to induce a "kink" or a turn in the peptide chain. peptide.com This is due to the oxazolidine ring of the pseudoproline, which favors a cis-amide bond conformation, in contrast to the more common trans-amide bond found in linear peptides. acs.org This induced turn disrupts the formation of regular secondary structures like β-sheets, which are often associated with peptide aggregation. peptide.comacs.org

Enhance Biological Activity: By forcing a peptide into a specific conformation that is recognized by a biological target, the potency of the peptide can be increased.

Improve Pharmacokinetic Properties: The introduction of a turn can influence the peptide's susceptibility to enzymatic degradation, potentially leading to a longer half-life in the body.

Facilitate Cyclization: The pre-existing kink introduced by the pseudoproline can accelerate and improve the yield of peptide cyclization reactions, a common strategy in drug design to create more constrained and stable molecules. peptide.com

The use of pseudoproline dipeptides like this compound has been instrumental in the successful synthesis of "difficult sequences," which are peptide chains that are notoriously hard to assemble due to their tendency to aggregate. researchgate.net By breaking up these aggregating sequences, researchers can synthesize long and complex peptides with higher purity and in greater yields. researchgate.net

Structural Effect of this compoundImpact on Peptidomimetic Design
Induces a "kink" in the peptide backbone. peptide.com Allows for precise control over the three-dimensional structure.
Disrupts secondary structure formation (e.g., β-sheets). acs.org Prevents peptide aggregation and improves synthesis efficiency. peptide.comresearchgate.net
Favors a cis-amide bond conformation. acs.org Can enhance biological activity by promoting a bioactive conformation.
Acts as a turn-inducer. acs.org Facilitates and improves the efficiency of peptide cyclization. peptide.com

Future Research Directions and Innovations in Pseudoproline Chemistry

Development of Novel Pseudoproline Derivatives and Analogs

A significant frontier in pseudoproline chemistry is the expansion beyond the canonical serine- and threonine-based oxazolidines. merckmillipore.com Researchers are actively developing new derivatives to broaden the scope and efficacy of this technique.

Key areas of development include:

Cysteine-Based Thiazolidines: While oxazolidines from serine and threonine are most common, thiazolidine (B150603) derivatives from cysteine have been developed and are now commercially available. merckmillipore.comwikipedia.org These Cys-based pseudoprolines function similarly to their Ser/Thr counterparts, disrupting secondary structures and improving synthesis efficiency. merckmillipore.com Early concerns about the high stability of the thiazolidine ring requiring harsh cleavage conditions have been addressed, with studies showing that complete removal is possible under standard TFA treatment within 1-3 hours, similar to other protecting groups used in SPPS. acs.org

Novel Heteroatom-Containing Analogs: There is a forward-looking interest in creating pseudoproline derivatives that incorporate different heteroatoms, such as silicon or selenium. chempep.com The goal of this research is to fine-tune the conformational properties of the peptide backbone and enhance the utility of these building blocks in the design of peptidomimetics. chempep.com

Modified Phenol-Based Surrogates: Recent innovations include the preparation of 2-(oxazolidin-2-yl)phenol compounds, also known as 2-hydroxyphenol-pseudoprolines (ψ2-hydroxyphenolpro). nih.gov These have been successfully applied in the synthesis of notoriously "difficult peptides" like amylin and β-amyloid (1-42), demonstrating their power as effective proline surrogates. nih.gov

This diversification of pseudoproline structures provides peptide chemists with a more extensive toolkit for tackling a wider range of challenging sequences.

Integration into Automated and High-Throughput Peptide Synthesis Platforms

The seamless integration of pseudoproline dipeptides into automated and high-throughput SPPS platforms is a critical step toward streamlining the production of complex peptides for both research and therapeutic applications. chempep.comfrontiersin.org

The evolution of automated synthesis, particularly through flow peptide chemistry, presents both opportunities and challenges for pseudoproline use. acs.org Flow chemistry offers a more efficient, faster, and environmentally friendlier alternative to conventional batch SPPS. acs.orgmdpi.com

Research in this area has highlighted:

In Situ Acylation: A significant challenge in pseudoproline chemistry is the difficulty of coupling an amino acid to the sterically hindered nitrogen of a pseudoproline monomer already on the resin. wikipedia.org This has traditionally necessitated the use of pre-formed, and often expensive, dipeptides like Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH. acs.org Recent studies have demonstrated successful in situ acylation of resin-bound H-Thr(ΨPro) under automated continuous flow conditions. acs.org This breakthrough allows for the direct coupling of most proteinogenic amino acids, reducing reliance on a large library of pre-formed dipeptides and making the synthesis more cost-effective. acs.org

Platform Optimization: Automated platforms, such as fully automated continuous flow peptide synthesizers, are being continuously refined to optimize the use of pseudoprolines. acs.orgmdpi.com This includes developing specific protocols that account for the unique chemical properties of pseudoprolines to maximize coupling efficiency and minimize side reactions. mdpi.com The combination of pseudoprolines with advanced technologies like specialized resins (e.g., PEG-based ChemMatrix) and microwave-assisted synthesis further enhances the ability to produce previously inaccessible molecules. chempep.comresearchgate.net

This integration promises to make the synthesis of long and complex peptides a more routine and reliable process. frontiersin.org

Exploration of Pseudoproline Applications Beyond Standard SPPS

The unique structural effects of pseudoprolines are being leveraged in applications that extend beyond simply preventing aggregation in linear peptide synthesis. Their ability to induce specific backbone conformations, particularly a cis-amide bond, opens up new possibilities. wikipedia.orgbachem.com

Emerging applications include:

Synthesis of Cyclic Peptides: The kink introduced by a pseudoproline can pre-organize a linear peptide into a conformation that is favorable for cyclization. merckmillipore.com This has proven highly effective for improving the efficiency of on-resin macrocyclization, reducing reaction times and leading to higher yields of cyclic peptides compared to standard methods. bachem.comacs.org

Drug Design and Peptidomimetics: Pseudoprolines can be used as proline isosteres in the design of small-molecule drugs. chempep.com By mimicking the structure of proline, they can help create bioactive molecules with potentially improved pharmacokinetic profiles. chempep.com Their ability to induce a reversible cis-amide bond also makes them valuable tools for studying the bioactive conformations of peptides. bachem.com

Segment Ligation: In the assembly of large proteins from smaller peptide fragments, pseudoprolines have been shown to facilitate epimerization-free segment coupling, a critical consideration for maintaining the stereochemical integrity of the final product. nih.gov

These expanded applications demonstrate the versatility of pseudoprolines as powerful tools in medicinal chemistry and protein engineering.

Addressing Remaining Challenges and Optimizing Pseudoproline Utility

Despite their widespread success, there are remaining challenges and areas for optimization in the use of pseudoproline dipeptides. chempep.com

ChallengeDescriptionPotential Solutions and Research Directions
Aspartimide Formation A common side reaction in Fmoc-SPPS, where an aspartic acid residue attacks the backbone to form a five-membered ring, leading to impurities. chempep.commdpi.com This reaction can be exacerbated under certain conditions used in automated synthesis. mdpi.com• Development of modified pseudoproline structures. chempep.com• Use of bulky ester protecting groups on the Asp side chain, such as 3-ethyl-3-pentyl (Epe) or 5-butyl-5-nonyl (Bno), which provide excellent protection against this side reaction. mdpi.comnih.gov• Optimization of synthesis protocols, such as avoiding high temperatures which favor aspartimide formation. chempep.commdpi.com
Steric Hindrance The bulky nature of the oxazolidine (B1195125) ring can hinder the acylation of the pseudoproline nitrogen, making direct coupling to a monomer difficult and often resulting in low yields. chempep.comwikipedia.org• Predominant use of pre-formed dipeptides like this compound, which bypasses this difficult coupling step. wikipedia.orgsigmaaldrich.com• Development of efficient in situ acylation protocols, especially for automated flow chemistry, to make monomer use more viable. acs.org
Ring Stability The oxazolidine ring is designed to be labile to standard TFA cleavage. merckmillipore.com However, studies in flow chemistry have shown unexpected stability of the ring under certain conditions (e.g., high temperature and pressure), leading to by-products where the ring remains intact after cleavage. acs.orgmdpi.com• Further investigation into the mechanism of ring opening under various SPPS and cleavage conditions. acs.orgmdpi.com• Systematic optimization of cleavage protocols to ensure complete and reliable removal of the pseudoproline moiety.

Continued research to understand and mitigate these side reactions and limitations will further enhance the reliability and utility of pseudoproline chemistry in the synthesis of challenging peptides. chempep.com

Q & A

Q. What is the role of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH in solid-phase peptide synthesis (SPPS)?

This compound functions as a pseudoproline dipeptide to mitigate aggregation during SPPS. The Ψ(Me,Me)pro modification introduces a kink in the peptide backbone, disrupting β-sheet formation and improving coupling efficiency. Methodologically, it is incorporated at Thr residues prone to steric hindrance, often requiring extended coupling times (e.g., 6 hours) and double coupling steps in conventional SPPS protocols .

Q. How does this compound address coupling difficulties in peptide synthesis?

Aggregation-prone sequences often stall coupling reactions. By integrating this pseudoproline dipeptide, researchers reduce chain rigidity, enabling better solvent accessibility for activated amino acids. For example, in phospholamban (PLB) synthesis, coupling of Leu-7 to Thr-8 failed with standard methods but succeeded using Fmoc-Leu-Thr(ΨMe,MePro)-OH, achieving ~25% yield after lyophilization .

Q. What are standard protocols for integrating pseudoproline dipeptides into SPPS workflows?

  • Resin selection : Use Fmoc-protected resins compatible with pseudoproline dipeptides.
  • Deprotection : Treat with 20% piperidine in DMF for Fmoc removal.
  • Coupling : Activate amino acids with HBTU/HOBt or Oxyma/DIC, and extend reaction times (2–6 hours) for challenging residues.
  • Cleavage : Use TFA cocktails containing scavengers (e.g., water, TIPS) to preserve pseudoproline integrity .

Advanced Research Questions

Q. How does microwave-assisted SPPS improve yields compared to conventional methods when using this compound?

Microwave irradiation enhances reaction kinetics by promoting rapid and uniform heating. In PLB synthesis, microwave SPPS reduced synthesis time from ~9 days (conventional) to ~3 days while increasing yields from ~25% to ~35%. This method is particularly effective for pseudoproline-containing sequences by accelerating deprotection and coupling steps .

Q. What strategies optimize the synthesis of phosphorylated peptides using pseudoproline dipeptides?

Pre-phosphorylated residues (e.g., phospho-Ser/Thr) can destabilize peptide chains. To address this:

  • Introduce pseudoproline dipeptides adjacent to phosphorylated residues to reduce steric clashes.
  • Use orthogonal protecting groups (e.g., Pmc for phosphate) compatible with SPPS.
  • Purify via reverse-phase HPLC with trifluoroacetic acid (TFA) gradients to resolve phosphorylated isoforms .

Q. How can researchers characterize the purity and structural integrity of peptides synthesized with this compound?

  • Analytical HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity.
  • MALDI-TOF MS : Confirm molecular weight and detect side products (e.g., deletion sequences).
  • Circular Dichroism (CD) : Verify secondary structure formation post-synthesis, particularly for membrane proteins like PLB .

Q. What are the solubility challenges of pseudoproline-containing peptides, and how can they be mitigated?

Pseudoprolines improve solubility during synthesis but may reduce it post-cleavage. Solutions include:

  • Solvent optimization : Use DMSO or HFIP for dissolving hydrophobic peptides.
  • Trifluoroethanol (TFE) : Add 10–30% TFE to aqueous buffers to stabilize α-helical structures.
  • Lyophilization : Store peptides as lyophilized powders and reconstitute in polar aprotic solvents .

Q. How does this compound influence peptide folding in membrane protein synthesis?

In PLB, a transmembrane protein, pseudoproline dipeptides prevent aggregation during SPPS, enabling correct folding into helical structures. Post-synthesis, NMR studies confirm that synthetic PLB retains native-like conformational dynamics, critical for studying calcium regulation in cardiac muscle .

Q. How should researchers address discrepancies in reported yields for pseudoproline-assisted SPPS?

Yield variations (~25–35%) arise from differences in:

  • Coupling efficiency : Optimize activation reagents (e.g., Oxyma vs. HOBt).
  • Resin loading : Lower loading (0.1–0.2 mmol/g) reduces steric hindrance.
  • Microwave parameters : Adjust temperature (50–75°C) and irradiation intervals .

Q. What are the applications of this compound in isotope-labeled peptide synthesis?

Pseudoproline dipeptides facilitate the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) into aggregation-prone regions. For example, isotope-labeled PLB synthesized with Fmoc-Leu-Thr(ΨMe,MePro)-OH enabled solid-state NMR studies of its interaction with SERCA2a, a calcium ATPase .

Key Data and Methodological Insights

ParameterConventional SPPSMicrowave-Assisted SPPS
Synthesis Time~9 days~3 days
Yield (PLB)~25%~35%
Coupling Time per Residue6 hours (problematic steps)30–60 minutes
Aggregation MitigationPartialHigh
Reference

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.